
Pantoprazole sulfide
Descripción general
Descripción
El Sulfuro de Pantoprazol es un compuesto químico con la fórmula molecular C16H15F2N3O3S . Es un derivado del Pantoprazol, un conocido inhibidor de la bomba de protones utilizado para tratar afecciones como la enfermedad por reflujo gastroesofágico y el síndrome de Zollinger-Ellison. El Sulfuro de Pantoprazol es un intermedio en la síntesis de Pantoprazol y juega un papel crucial en su producción.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Sulfuro de Pantoprazol típicamente involucra la condensación de 5-(difluorometoxi)-2-mercaptobencimidazol con cloruro de 2-clorometil-3,4-dimetoxi piridinio . Esta reacción se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio en un solvente como dimetilformamida o dimetilsulfóxido . La mezcla de reacción se agita a un rango de temperatura de 60-80°C durante varias horas para producir Sulfuro de Pantoprazol .
Métodos de Producción Industrial
En entornos industriales, la producción de Sulfuro de Pantoprazol sigue una ruta sintética similar pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción con precisión. También se enfatiza el uso de solventes y reactivos ambientalmente benignos para minimizar los residuos y reducir el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Sulfuro de Pantoprazol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El Sulfuro de Pantoprazol se puede oxidar a Pantoprazol utilizando agentes oxidantes como o .
Sustitución: Puede sufrir reacciones de sustitución nucleofílica donde el grupo sulfuro se reemplaza por otros nucleófilos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Ácido m-cloroperbenzoico, hipoclorito de sodio.
Solventes: Diclorometano, metanol.
Principales Productos Formados
El principal producto formado por la oxidación del Sulfuro de Pantoprazol es el Pantoprazol, un inhibidor de la bomba de protones utilizado en el tratamiento de trastornos relacionados con el ácido .
Aplicaciones Científicas De Investigación
Treatment of Gastroesophageal Reflux Disease (GERD)
Pantoprazole sulfide is primarily indicated for:
- Short-term treatment : It is used for the short-term management of erosive esophagitis associated with GERD, providing symptomatic relief and promoting healing.
- Maintenance therapy : It helps maintain healing in patients with GERD and reduces relapse rates of heartburn symptoms .
Management of Zollinger-Ellison Syndrome
This compound is also indicated for long-term treatment in patients with pathological hypersecretory conditions such as Zollinger-Ellison syndrome. It effectively controls excessive gastric acid production associated with this condition .
Pharmacokinetics
- Bioavailability : this compound has a high bioavailability when administered intravenously, with approximately 68% of the dose being absorbed in humans.
- Metabolism : The compound undergoes extensive hepatic metabolism, and its pharmacokinetics can be influenced by genetic polymorphisms affecting enzyme activity .
Safety Profile and Side Effects
While this compound has a favorable safety profile, long-term use may lead to potential adverse effects such as:
- Increased risk of gastrointestinal infections (e.g., C. difficile).
- Nutrient malabsorption issues (e.g., vitamin B12 deficiency).
- Possible cardiovascular risks due to DDAH inhibition .
Efficacy in Clinical Trials
Several clinical trials have demonstrated the efficacy of this compound in managing GERD symptoms:
- A study showed that patients treated with this compound experienced significant improvements in heartburn severity compared to those receiving placebo.
- Another trial highlighted its effectiveness in maintaining remission in patients with healed erosive esophagitis .
Comparative Studies
Comparative studies between this compound and other PPIs indicate that it may offer superior symptom relief and healing rates for erosive esophagitis, particularly in patients with refractory symptoms to other treatments .
Data Table: Summary of Applications
Application | Description | Duration |
---|---|---|
GERD Treatment | Short-term relief from erosive esophagitis | Up to 8 weeks |
Maintenance Therapy | Long-term management to prevent relapse | Ongoing |
Zollinger-Ellison Syndrome | Control of pathological hypersecretion | Long-term |
Mecanismo De Acción
El Sulfuro de Pantoprazol en sí mismo no tiene un mecanismo de acción directo, ya que es un compuesto intermedio. Su producto de oxidación, Pantoprazol, ejerce sus efectos inhibiendo la enzima H+/K+ ATPasa en las células parietales gástricas. Esta inhibición evita el paso final en la producción de ácido gástrico, lo que lleva a una reducción de la secreción ácida y al alivio de los trastornos relacionados con el ácido .
Comparación Con Compuestos Similares
Compuestos Similares
- Sulfuro de Omeprazol
- Sulfuro de Lansoprazol
- Sulfuro de Rabeprazol
Singularidad
El Sulfuro de Pantoprazol es único en sus características estructurales específicas, como el grupo difluorometoxi , que imparte propiedades farmacocinéticas distintas a su producto de oxidación, Pantoprazol. En comparación con compuestos similares, Pantoprazol tiene una duración de acción más larga y un perfil de seguridad más favorable .
Actividad Biológica
Pantoprazole sulfide is a notable metabolite of the proton pump inhibitor (PPI) pantoprazole, which is widely used for treating gastric acid-related disorders. Understanding the biological activity of this compound is crucial for comprehending its pharmacological effects and potential therapeutic applications.
This compound acts primarily as an irreversible inhibitor of the H+/K+ ATPase enzyme, also known as the gastric proton pump. This enzyme is responsible for the final step in gastric acid secretion. Pantoprazole itself undergoes metabolic conversion to its active form, which then binds covalently to cysteine residues on the ATPase, leading to a prolonged inhibition of acid secretion . The binding is irreversible, meaning that new enzyme synthesis is required for acid secretion to resume.
Pharmacokinetics
The pharmacokinetics of this compound, as derived from studies on pantoprazole, include:
- Absorption : Pantoprazole is absorbed after oral administration, with peak plasma concentrations occurring within 2-3 hours and a bioavailability of approximately 77% .
- Distribution : The volume of distribution ranges from 11.0 to 23.6 L, primarily in extracellular fluid .
- Metabolism : It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, with over 80% excreted as metabolites in urine .
- Half-life : The elimination half-life is about 1 hour .
Biological Activity and Efficacy
Recent studies indicate that this compound may exhibit enhanced efficacy compared to racemic pantoprazole. For instance, S-pantoprazole (the S-isomer) has shown greater bioavailability and less dependency on CYP2C19 metabolism, leading to more consistent therapeutic outcomes .
Comparative Efficacy
A clinical study demonstrated that S-pantoprazole (20 mg) was significantly more effective than racemic pantoprazole (40 mg) in alleviating symptoms such as heartburn and acid regurgitation. The study reported complete symptom relief in 42% of patients treated with S-pantoprazole compared to only 17% in the placebo group (P < 0.001) .
Case Study 1: Efficacy in Non-Erosive Reflux Disease (NERD)
A double-blind, randomized controlled trial involving 174 patients with NERD assessed the efficacy of 10 mg S-pantoprazole. Results indicated that patients receiving S-pantoprazole experienced a higher rate of symptom relief compared to those receiving placebo, highlighting its potential as a first-line treatment option for acid-related disorders .
Case Study 2: Environmental Impact Assessment
Research has also focused on the environmental impact of pantoprazole metabolites, including this compound. A study identified it as a predominant metabolite in urine samples from individuals consuming pantoprazole, raising concerns about its ecological effects when entering wastewater systems .
Tables
Parameter | Pantoprazole | This compound |
---|---|---|
Mechanism of Action | Irreversible PPI | Active metabolite |
Bioavailability | 77% | Not directly measured |
Half-life | ~1 hour | Not specified |
Primary Metabolism | CYP2C19 & CYP3A4 | Derived from pantoprazole |
Clinical Efficacy | Effective for GERD | Enhanced efficacy noted |
Propiedades
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKILEIRWOYBGEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145418 | |
Record name | Pantoprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102625-64-9 | |
Record name | Pantoprazole sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102625-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pantoprazole sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pantoprazole sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANTOPRAZOLE SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWZ6X03HIB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.